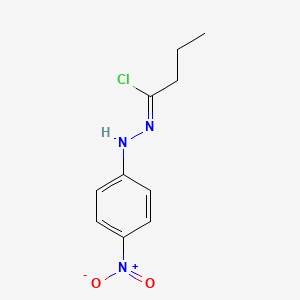
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides. This compound is characterized by the presence of a nitrophenyl group attached to a butanehydrazonoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride typically involves the reaction of 4-nitroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or primary amines in anhydrous ethanol.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydrazones with various substituents depending on the nucleophile used.
Scientific Research Applications
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride involves its interaction with nucleophilic sites on target molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N-(4-nitrophenyl)ethanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)propanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)pentanehydrazonoyl chloride
Uniqueness
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is unique due to its specific chain length and the presence of a nitrophenyl group, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
39209-28-4 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3/b13-10- |
InChI Key |
WLDJRDGXKZWJLL-RAXLEYEMSA-N |
Isomeric SMILES |
CCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















